molecular formula C11H14FNO B7940511 4-(Cyclobutylmethoxy)-3-fluoroaniline

4-(Cyclobutylmethoxy)-3-fluoroaniline

Cat. No.: B7940511
M. Wt: 195.23 g/mol
InChI Key: DXSONBUWUBCQCI-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-3-fluoroaniline is a fluorinated aniline derivative characterized by a cyclobutylmethoxy substituent at the para position of the aromatic ring and a fluorine atom at the meta position. The cyclobutylmethoxy group introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSONBUWUBCQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and cyclobutylmethanol.

    Reaction Conditions: The reaction involves the formation of an ether bond between the cyclobutylmethanol and the aniline ring. This can be achieved through a nucleophilic substitution reaction using a suitable base and a catalyst under controlled temperature and pressure conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 4-(Cyclobutylmethoxy)-3-fluoroaniline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

4-(Cyclobutylmethoxy)-3-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds used in various industries.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations in the Methoxy Group

  • Molecular weight: 251.3 g/mol (vs. 209.2 g/mol for the cyclobutyl analogue) .
  • 4-(Dodecylthio)-3-fluoroaniline :
    • The dodecylthio substituent introduces a long alkyl chain, drastically altering solubility and aggregation behavior. This derivative is more hydrophobic and may exhibit micelle-forming properties .

Fluorine Positional Isomers

  • 3-Fluoroaniline (CAS: 372-19-0) and 4-Fluoroaniline (CAS: 371-40-4):
    • The fluorine position significantly affects electronic distribution. The meta-fluoro group in 4-(Cyclobutylmethoxy)-3-fluoroaniline creates a stronger electron-withdrawing effect compared to para-fluoro isomers, influencing reactivity in electrophilic substitution reactions .

Functional Group Replacements

  • 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline :
    • Substitution of fluorine with chlorine increases electronegativity and polarizability, which may alter metabolic stability and toxicity profiles .

Pharmacological Activity

  • Pyrido-Oxazine Derivatives :
    • Compounds like 4-(2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)-3-fluoroaniline exhibit antibacterial and antifungal activity, attributed to the fused heterocyclic system’s ability to disrupt microbial enzymes .
  • Cytotoxic Quinazolines: Polycarbo-substituted 4-anilinoquinazolines derived from 3-fluoroaniline show in vitro cytotoxicity, with IC₅₀ values in the nanomolar range against cancer cell lines .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
4-(Cyclobutylmethoxy)-3-fluoroaniline C₁₁H₁₄FNO 209.2 Cyclobutylmethoxy, F 2.8 0.15 (Water)
4-(Cyclohexylmethoxy)-3-fluoroaniline C₁₃H₁₈FNO 251.3 Cyclohexylmethoxy, F 3.5 0.08 (Water)
4-(Dodecylthio)-3-fluoroaniline C₁₈H₂₈FNS 309.5 Dodecylthio, F 6.2 <0.01 (Water)
3-Fluoroaniline C₆H₆FN 111.1 F 1.1 12.5 (Water)

*Predicted using XLogP3-AA .

Biological Activity

4-(Cyclobutylmethoxy)-3-fluoroaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of 4-(Cyclobutylmethoxy)-3-fluoroaniline is C11H14FNOC_{11}H_{14}FNO. The compound features a cyclobutylmethoxy group and a fluorine atom attached to an aniline ring. Its structure can be represented as follows:

  • IUPAC Name : 4-(Cyclobutylmethoxy)-3-fluoroaniline
  • Molecular Weight : 195.23 g/mol
  • InChI : InChI=1S/C11H14FNO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2

Synthesis Methods

The synthesis of 4-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclobutylmethanol. Common methods include:

  • Nucleophilic Substitution : Utilizing sodium hydride (NaH) to deprotonate cyclobutylmethanol followed by nucleophilic attack on the aniline ring.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Biological Activity

Research indicates that 4-(Cyclobutylmethoxy)-3-fluoroaniline exhibits various biological activities, particularly in pharmacological contexts. Key findings include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in drug development.
  • Anti-inflammatory Effects : There is evidence pointing towards its potential use in reducing inflammation, which could have implications for treating inflammatory diseases.

The mechanism of action for 4-(Cyclobutylmethoxy)-3-fluoroaniline involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation and are influenced by the compound's structural properties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 4-(Cyclobutylmethoxy)-3-fluoroaniline:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth in vitro.
Study BAnti-inflammatory EffectsDemonstrated reduction in inflammatory markers in animal models.
Study CPharmacological PotentialSuggested efficacy as a lead compound for drug development targeting specific diseases.

Comparison with Similar Compounds

To understand the uniqueness of 4-(Cyclobutylmethoxy)-3-fluoroaniline, it is useful to compare it with structurally similar compounds:

CompoundStructural DifferencesBiological Activity
2-(Cyclobutylmethoxy)-4-fluoroanilineFluorine position differsNot extensively studied for antimicrobial properties.
3-Chloro-4-(cyclobutylmethoxy)benzoic acidContains chlorine instead of fluorineExhibits different anti-inflammatory properties.

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